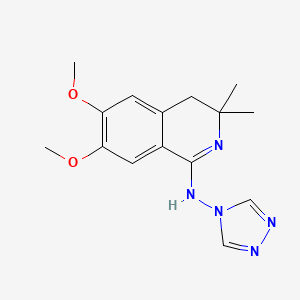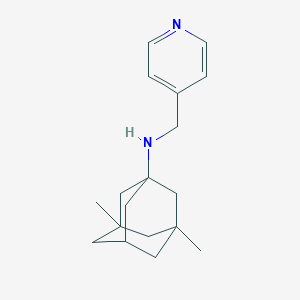
Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes a pentyl group, a 3-methylphenyl group, and a dioxoisoindole moiety, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves esterification reactions. One common method is the reaction of 3-methylphthalic anhydride with pentanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the anhydride to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters or amides
Aplicaciones Científicas De Investigación
Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mecanismo De Acción
The mechanism by which Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate exerts its effects is primarily through its interaction with biological molecules. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in the body. This interaction can modulate biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl benzoate
- Methyl acetate
- Isopropyl butyrate
Comparison
Compared to similar esters, Pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its dioxoisoindole moiety. This structural feature imparts distinct chemical and biological properties, making it more versatile in various applications. For instance, its larger and more complex structure may enhance its binding affinity to certain biological targets, increasing its efficacy in medicinal applications .
Propiedades
Fórmula molecular |
C21H21NO4 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
pentyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C21H21NO4/c1-3-4-5-11-26-21(25)15-9-10-17-18(13-15)20(24)22(19(17)23)16-8-6-7-14(2)12-16/h6-10,12-13H,3-5,11H2,1-2H3 |
Clave InChI |
SELWSCSVVMGVNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B12485383.png)


![Prop-2-yn-1-yl 4-[(2-nitrophenyl)amino]-4-oxo-3-(pyrrolidin-1-yl)butanoate](/img/structure/B12485395.png)
![Ethyl 5-[(3-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485407.png)


![2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B12485441.png)

![Ethyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12485460.png)
![N-(1,3-benzodioxol-5-yl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12485462.png)
![2,3,4,5-tetrahydro-1H-[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B12485469.png)
![N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B12485470.png)
![N,N'-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diyldiacetamide](/img/structure/B12485471.png)
